molecular formula C15H29N5O7 B8114672 Boc-Aminooxyacetamide-PEG3-azide

Boc-Aminooxyacetamide-PEG3-azide

Cat. No.: B8114672
M. Wt: 391.42 g/mol
InChI Key: BWOAGGYIWOYXOX-UHFFFAOYSA-N
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Description

Boc-Aminooxyacetamide-PEG3-azide (tert-butyl ((14-azido-2-oxo-6,9,12-trioxa-3-azatetradecyl)oxy)carbamate) is a bifunctional polyethylene glycol (PEG)-based linker featuring two distinct reactive groups: a Boc-protected aminooxyacetamide and a terminal azide . The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the aminooxy functionality, enabling controlled deprotection for selective oxime ligation with aldehydes or ketones. The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The PEG3 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility, making this compound indispensable in bioconjugation, antibody-drug conjugate (ADC) synthesis, and surface functionalization .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOAGGYIWOYXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Boc-Aminooxyacetamide-PEG3-azide is extensively used in click chemistry for the synthesis of complex molecules, including PROTACs, which are designed to target specific proteins for degradation. Biology: The compound is used in biological studies to label and track biomolecules, as well as in the development of bioconjugates. Medicine: It plays a crucial role in drug discovery and development, particularly in the design of targeted therapies. Industry: The compound is utilized in the production of various chemical products, including polymers and advanced materials.

Molecular Targets and Pathways Involved:

  • Proteolysis Targeting Chimeras (PROTACs): this compound is used to link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₂₈N₄O₆ (estimated based on structural analysis)
  • Molecular Weight : ~364.39 g/mol
  • Functional Groups: Boc-protected aminooxyacetamide, azide
  • Applications: Multi-step bioconjugation, controlled biomolecule assembly, diagnostic probes .

Structural and Functional Differences

The table below compares Boc-Aminooxyacetamide-PEG3-azide with structurally related PEG3-azide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₃H₂₈N₄O₆ (est.) ~364.39 Boc-aminooxyacetamide, azide Multi-step bioconjugation, ADCs
Aminooxyacetamide-PEG3-azide C₁₀H₂₁N₅O₅ 291.30 Aminooxyacetamide, azide Direct oxime ligation, biosensors
Biotin-PEG3-azide C₂₃H₄₁N₇O₆S 567.69 Biotin, azide Affinity tagging, pull-down assays
Bis-sulfone-PEG3-azide C₁₄H₂₇N₅O₈S₂ 481.54 Sulfone, azide Thiol-specific crosslinking
Aminooxy-PEG3-azide C₈H₁₈N₄O₄ 258.26 Aminooxy, azide Single-step oxime ligation
Key Observations:

Boc Protection vs. Unprotected Aminooxy: this compound requires deprotection (e.g., using trifluoroacetic acid) to activate the aminooxy group, enabling sequential conjugation strategies. In contrast, Aminooxyacetamide-PEG3-azide (unprotected) allows immediate oxime ligation but lacks stability in acidic conditions . Example: Boc protection is critical in multi-step ADC synthesis to prevent premature reactions between the aminooxy group and carbonyl-containing molecules .

Biotin vs. Boc Functionality: Biotin-PEG3-azide (CAS: 875770-34-6) incorporates a biotin moiety for streptavidin binding, ideal for affinity-based purification or detection. However, it lacks the aminooxy group, limiting its utility in carbonyl-targeted conjugation .

Sulfone vs. Aminooxy Reactivity: Bis-sulfone-PEG3-azide (CAS: 1802908-01-5) reacts with thiol groups via Michael addition, making it suitable for cysteine-rich protein modification. This contrasts with this compound, which targets carbonyls .

PEG Spacer Homology :

  • All listed compounds share a PEG3 spacer, ensuring comparable solubility and flexibility. Differences in molecular weight arise from auxiliary groups (e.g., biotin adds ~276 g/mol) .

Reactivity and Stability

  • This compound: Stable in neutral and basic conditions; Boc deprotection under acidic conditions unlocks aminooxy reactivity .
  • Aminooxy-PEG3-azide: Reactive toward aldehydes/ketones without deprotection but prone to oxidation in storage .
  • Biotin-PEG3-azide : Stable across pH 4–9 but incompatible with reducing agents that degrade biotin-streptavidin interactions .

Application-Specific Advantages

Multi-Step Bioconjugation: this compound’s orthogonal reactivity (azide + protected aminooxy) supports sequential conjugation, e.g., first CuAAC with alkyne-modified antibodies, followed by deprotection and oxime ligation with drug molecules .

Diagnostic Probes: Aminooxy-PEG3-azide (unprotected) is preferred for rapid labeling of glycoproteins but lacks the stability required for long-term storage .

Surface Functionalization: Bis-sulfone-PEG3-azide outperforms Boc-aminooxy derivatives in immobilizing thiolated DNA or proteins on gold surfaces .

Preparation Methods

Figure 1: Structural Breakdown of this compound

Synthetic Routes and Methodologies

Synthesis of H2N-PEG3-N3

The azide-terminated PEG3 amine serves as the backbone. A representative protocol involves:

  • Mesylation of PEG3 diol : Treat PEG3 diol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) to form PEG3-dimesylate.

  • Azide substitution : React PEG3-dimesylate with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 24 h, yielding N3-PEG3-OMs.

  • Amine introduction : Substitute the remaining mesylate with aqueous ammonia (NH4OH) to generate H2N-PEG3-N3.

Key Data :

StepReagentsConditionsYield
1MsCl, TEA0°C → RT, 12 h>90%
2NaN3, DMF60°C, 24 h85%
3NH4OH, H2ORT, 48 h78%

Boc-Aminooxyacetic Acid Activation

  • Boc protection of hydroxylamine : React hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in THF/water (1:1) at pH 8–9.

  • Acetamide formation : Couple Boc-aminooxyamine with bromoacetyl bromide in DCM/TEA to form Boc-aminooxyacetamide.

Reaction Scheme :

Conjugation via Amide Bond Formation

Activate Boc-aminooxyacetic acid as an N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), then react with H2N-PEG3-N3 in anhydrous DMF.

Optimized Conditions :

  • Molar ratio (Boc-aminooxyacetic acid:H2N-PEG3-N3): 1.2:1

  • Reaction time: 12 h at RT

  • Yield: 82%

One-Pot Strategy Using Click Chemistry-Compatible Intermediates

An alternative approach leverages CuAAC for sequential functionalization (Fig. 2):

  • Synthesize alkyne-PEG3-amine : Introduce propargyl amine to PEG3-dimesylate.

  • Click reaction with Boc-aminooxy-azide : React alkyne-PEG3-amine with Boc-aminooxy-azide under Cu(I) catalysis.

Advantages :

  • Avoids harsh azidation conditions.

  • Enables modular functionalization.

Limitations :

  • Requires stringent copper removal for biomedical applications.

Critical Reaction Optimization Strategies

Boc Deprotection Risks and Mitigation

The Boc group is acid-labile; thus, azidation must occur before Boc protection. Post-synthesis, trifluoroacetic acid (TFA) in DCM (1:1 v/v) efficiently removes Boc without affecting the azide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6) :

    • δ 1.37 ppm (Boc tert-butyl, 9H)

    • δ 3.50–3.70 ppm (PEG3 ethylene oxide)

    • δ 7.20 ppm (amide NH).

  • ¹³C NMR :

    • δ 170.5 ppm (acetamide carbonyl).

Infrared Spectroscopy (IR)

  • Azide stretch: 2100 cm⁻¹.

  • Boc carbonyl: 1680 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 391.42 [M+H]+ (calc. for C15H29N5O7).

Scalability and Industrial Considerations

  • Cost drivers : PEG3 diol (~$200/g), Boc2O (~$150/g).

  • Batch size : Pilot-scale reactions (100 g) achieve 75% yield with PEG-400 catalysis.

  • Purification : Dialysis (MWCO 500 Da) removes unreacted azide and Boc byproducts .

Q & A

Basic Research Questions

Q. What are the key functional groups in Boc-Aminooxyacetamide-PEG3-azide, and how do they influence its reactivity?

  • The compound contains:

  • Boc (tert-butoxycarbonyl) : A protective group for amines, removable under acidic conditions to expose the aminooxy group .
  • Aminooxyacetamide : Reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime bonds, enabling bioconjugation .
  • PEG3 spacer : Enhances solubility and reduces steric hindrance during reactions .
  • Azide : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction for modular synthesis .
    • Methodological Insight: Prioritize Boc deprotection (e.g., using TFA) before oxime ligation to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound and its conjugates?

  • NMR spectroscopy : Confirms Boc removal and PEG3 spacer integrity (e.g., δ 1.4 ppm for tert-butyl group disappearance) .
  • Mass spectrometry (MS) : Validates molecular weight and reaction completion (e.g., loss of 100 Da after Boc deprotection) .
  • HPLC : Monitors purity and conjugation efficiency, especially for oxime ligation products .

Q. How is this compound typically synthesized?

  • A stepwise approach:

Boc protection : React aminooxyacetamide with Boc anhydride under basic conditions .

PEG3 incorporation : Use carbodiimide coupling (e.g., EDC/NHS) to attach PEG3 .

Azide introduction : Substitute a terminal hydroxyl group with azide via Mitsunobu or nucleophilic displacement .

  • Critical Step: Purify intermediates via flash chromatography to minimize azide decomposition .

Advanced Research Questions

Q. How can researchers design experiments to optimize oxime ligation efficiency with this compound?

  • Parameters to test :

  • pH : Optimal oxime formation occurs at pH 4–5 (acetate buffer) to protonate the aminooxy group .
  • Molar ratio : Use a 1.5–2x excess of carbonyl-containing partner to drive reaction completion .
  • Temperature : 25–37°C balances reaction speed and reagent stability .
    • Troubleshooting Tip: Include aniline (20 mM) as a catalyst to accelerate oxime ligation kinetics .

Q. What strategies mitigate competing side reactions during CuAAC with this compound?

  • Challenge : Azide instability under prolonged copper exposure can lead to byproducts .
  • Solutions :

  • Use freshly prepared Cu(I) (e.g., CuBr with TBTA ligand) to minimize oxidative side reactions .
  • Limit reaction time (<2 hours) and monitor via TLC or LC-MS .
  • Purify products via size-exclusion chromatography to remove copper residues .

Q. How should researchers address inconsistencies in reaction yields across batches?

  • Potential Causes :

  • Azide degradation : Test azide integrity via IR (2100 cm⁻¹ peak) before use .
  • Moisture sensitivity : Store the compound under argon at -20°C and pre-dry solvents .
    • Validation : Perform control reactions (e.g., model alkyne-azide cycloaddition) to confirm reagent activity .

Q. What are the stability limits of this compound under varying storage conditions?

  • Stability Data :

  • Short-term : Stable in anhydrous DMSO/DMF for ≤1 week at -20°C .
  • Long-term : Lyophilized powder remains stable for 6 months at -80°C .
    • Best Practice: Aliquot reagents to avoid freeze-thaw cycles and test reactivity monthly .

Q. How can researchers balance orthogonal reactivity (azide vs. aminooxy) in multi-step bioconjugation workflows?

  • Sequential Approach :

First step : Perform CuAAC with azide, as copper catalysts are incompatible with aminooxy groups .

Second step : Deprotect Boc and conduct oxime ligation .

  • Validation : Use MALDI-TOF or fluorescence labeling to confirm stepwise conjugation .

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